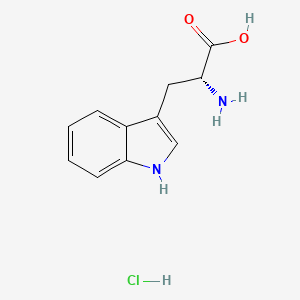

D-Tryptophan hydrochloride

Description

A Look at D-Amino Acid Stereoisomerism and Its Biological Importance

With the exception of glycine, all amino acids are chiral molecules, meaning they exist in two non-superimposable mirror-image forms known as stereoisomers. biopharmaspec.com These forms are designated as L- (levo, or left-handed) and D- (dextro, or right-handed) based on the spatial arrangement of the amino group around the central alpha-carbon atom. biopharmaspec.comjpt.com For a long time, it was believed that only L-amino acids were naturally occurring and biologically relevant, serving as the fundamental components of proteins. thieme-connect.com

However, mounting evidence has overturned this dogma, revealing that D-amino acids are not just laboratory curiosities but are present and functionally significant in a wide range of organisms, from bacteria to humans. thieme-connect.comresearchgate.net For instance, D-alanine and D-glutamate are crucial components of the peptidoglycan cell walls of many bacteria, providing resistance to breakdown by enzymes. tandfonline.com In mammals, D-serine acts as a key neurotransmitter in the brain, highlighting the diverse and vital roles of these "unnatural" amino acids. biopharmaspec.com The physiological functions of D-amino acids are markedly different from their L-counterparts, underscoring the importance of stereochemistry in biological systems. thieme-connect.com

The History of D-Tryptophan Hydrochloride's Discovery and Early Research

The story of D-Tryptophan is intrinsically linked to the discovery of its L-isomer. L-Tryptophan was first isolated from casein in 1901 by Sir Frederick Hopkins. biocrates.comebsco.com Early research primarily focused on L-Tryptophan due to its role as an essential amino acid in the human diet and a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. biocrates.comwikipedia.org

Initial investigations into D-Tryptophan were often comparative, exploring its metabolic fate and nutritional value relative to the L-form. These early studies in the mid-20th century demonstrated that the utilization of D-Tryptophan in higher organisms was limited, with the body showing a preference for the L-isomer. frontiersin.org However, the development of more sophisticated analytical techniques allowed for the detection and quantification of D-amino acids in various biological samples, paving the way for a deeper understanding of their specific functions. researchgate.netmdpi.com The synthesis of this compound provided researchers with a stable, water-soluble form of the compound, facilitating its use in a variety of experimental settings. lookchem.comgoogle.com

The Current Research Landscape and New Areas of Study for this compound

Contemporary research on this compound is multifaceted and expanding into new and exciting areas. A significant focus is on its role in microbiology, particularly its interactions with gut microbiota. frontiersin.org Studies have shown that D-Tryptophan can inhibit the growth of certain enteric pathogens and pathobionts, suggesting its potential in modulating the gut microbiome and preventing conditions like colitis. nih.gov This has opened up avenues for investigating D-Tryptophan as a potential prebiotic with immunomodulatory effects. frontiersin.org

In the realm of pharmacology and drug development, this compound serves as a valuable building block. chemimpex.com The incorporation of D-amino acids into peptides can increase their stability and resistance to enzymatic degradation, a desirable property for therapeutic agents. biopharmaspec.comjpt.com Furthermore, derivatives of D-Tryptophan are being explored for their potential in treating a range of conditions, including cancer and neurological disorders. frontiersin.orgcymitquimica.com For example, 1-methyl-D-tryptophan (Indoximod) has been investigated as a cancer immunotherapeutic agent. frontiersin.org The unique physiological properties of D-Tryptophan are also being harnessed in other applications, such as its potential use as a non-nutritive sweetener. chemicalbook.com

A bibliometric analysis of D-tryptophan research from 1987 to 2023 highlights a shift from metabolic studies to explorations of its function in medicinal chemistry, food science, and neurophysiology. frontiersin.org

Important Methods in D-Amino Acid Research

The study of D-amino acids, which often exist at much lower concentrations than their L-counterparts in biological samples, necessitates highly sensitive and selective analytical methods. chromatographyonline.com High-performance liquid chromatography (HPLC) is a dominant technique for separating and quantifying D-amino acids. chromatographyonline.comresearchgate.net Chiral stationary phases are often employed in HPLC to effectively separate the D- and L-enantiomers. chromatographyonline.com

Other chromatographic methods like gas chromatography (GC) and capillary electrophoresis (CE) are also utilized, though to a lesser extent. chromatographyonline.comresearchgate.net Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides excellent sensitivity and selectivity for detecting trace amounts of D-amino acids in complex biological matrices. chromatographyonline.comfujifilm.com

For more complex samples, multidimensional separation techniques, such as two-dimensional liquid chromatography (2D-LC), can be invaluable for minimizing matrix effects and achieving accurate quantification. chromatographyonline.com The development of derivatization reagents that react with amino acids to form diastereomers allows for their separation on standard reversed-phase columns. fujifilm.com Furthermore, enzyme-based biosensors are emerging as rapid and selective tools for D-amino acid detection. mdpi.com

The table below summarizes some of the key analytical techniques used in D-amino acid research.

| Analytical Technique | Principle | Key Advantages |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. Chiral columns are used for enantiomer separation. | Dominant and versatile method for amino acid analysis. chromatographyonline.comresearchgate.net |

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Used for D-amino acid analysis, though less common than HPLC. chromatographyonline.comresearchgate.net |

| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | An alternative to chromatographic methods. chromatographyonline.comresearchgate.net |

| Mass Spectrometry (MS) | Detection based on the mass-to-charge ratio of ionized molecules. | Highly sensitive and selective, especially when coupled with LC. chromatographyonline.comfujifilm.com |

| Two-Dimensional Liquid Chromatography (2D-LC) | Utilizes two different columns for enhanced separation of complex samples. | Minimizes matrix effects for accurate quantification. chromatographyonline.com |

| Enzyme-Based Biosensors | Utilize the specific enzymatic reaction of D-amino acid oxidase for detection. | Offers rapid and selective determination. mdpi.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-3-(1H-indol-3-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;/h1-4,6,9,13H,5,12H2,(H,14,15);1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVXHTBGOYJORD-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36760-44-8 | |

| Details | Compound: D-Tryptophan, hydrochloride (1:1) | |

| Record name | D-Tryptophan, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36760-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97486-01-6, 36760-44-8 | |

| Record name | D-Tryptophan, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97486-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-Amino-3-(1H-indol-3-yl)propanoic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036760448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-tryptophan hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Tryptophan, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic and Chemoenzymatic Methodologies for D Tryptophan Hydrochloride Production and Derivatization for Research Applications

Enantioselective Synthesis Strategies for D-Tryptophan Hydrochloride

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. For this compound, several strategies have been developed to achieve high enantioselectivity.

Asymmetric Catalysis Approaches

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules like D-tryptophan. One notable approach involves a tandem Friedel–Crafts conjugate addition/asymmetric protonation reaction. nih.gov This method utilizes a (R)-3,3′-dibromo-BINOL•SnCl4 complex to catalyze the reaction between 2-substituted indoles and methyl 2-acetamidoacrylate, yielding various substituted tryptophan derivatives with high enantioselectivity. nih.gov Another strategy employs palladium-catalyzed heteroannulation of substituted o-iodoanilines with a chiral internal alkyne, derived from the Schöllkopf chiral auxiliary, to produce optically active tryptophan analogues. researchgate.net This method has been successfully applied to the large-scale synthesis of compounds like 6-methoxy-D-tryptophan. researchgate.net

Chiral Pool Synthesis Routes

The chiral pool approach leverages readily available, enantiomerically pure natural products as starting materials. D-tryptophan itself, or its simple derivatives like the methyl ester, can serve as a chiral template for the synthesis of more complex molecules. mdpi.com For instance, the total synthesis of the alkaloid (+)-aszonalenin was achieved starting from D-tryptophan methyl ester. mdpi.com This strategy relies on the inherent chirality of the starting material to induce the formation of new stereocenters in a controlled manner. mdpi.com The Pictet-Spengler reaction, a key transformation in indole (B1671886) alkaloid synthesis, has been extensively studied using tryptophan derivatives, where the stereoselectivity is influenced by reaction conditions and the nature of the substituents. nih.gov For example, the reaction of D-tryptophan methyl ester hydrochloride with piperonal (B3395001) has been shown to yield high diastereoselectivity, particularly when using solvents like nitromethane (B149229) or acetonitrile (B52724).

Biocatalytic Stereoinversion and Deracemization Processes

Biocatalysis offers highly selective and environmentally benign routes to enantiopure compounds. A significant breakthrough in D-tryptophan synthesis is the use of a single-module nonribosomal peptide synthetase (NRPS) from the fungus Aspergillus nidulans, IvoA. nih.govacs.orggoogle.comnih.gov This enzyme catalyzes the ATP-dependent, unidirectional stereoinversion of L-tryptophan to D-tryptophan with complete conversion. nih.govacs.orggoogle.comnih.gov The process involves the epimerization domain of IvoA, followed by the stereoselective hydrolysis of the D-tryptophanyl-S-phosphopantetheine thioester by a noncanonical condensation domain. nih.govacs.orggoogle.comnih.gov This method has been used to produce a variety of substituted D-tryptophan analogs with high enantiomeric excess. nih.govgoogle.com

Another biocatalytic approach involves the deracemization of racemic tryptophan. This can be achieved through multi-step cascade reactions. One such system combines an L-amino acid deaminase with an engineered D-alanine aminotransferase to achieve stereoinversion. Another method utilizes a tryptophanase to selectively degrade L-tryptophan from a racemic mixture, thereby enriching the D-enantiomer. google.com Fungal aminoacylases have also been employed to selectively deacetylate N-acetyl-D-tryptophan from a racemic mixture of N-acetyl-D,L-tryptophan. google.com

| Method | Enzyme(s) | Starting Material | Key Feature | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Stereoinversion | IvoA (NRPS) | L-Tryptophan | Unidirectional, complete conversion | 98% | google.com |

| Deracemization (Cascade) | L-amino acid deaminase, D-alanine aminotransferase | rac-Tryptophan | Multi-enzyme cascade | High | google.com |

| Kinetic Resolution | Tryptophanase | D,L-Tryptophan | Selective degradation of L-isomer | Enrichment of D-isomer | google.com |

| Kinetic Resolution | Fungal aminoacylase | N-acetyl-D,L-tryptophan | Selective deacetylation of D-isomer | Enrichment of D-isomer | google.com |

Chemoenzymatic Synthesis of this compound and Analogues

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions. A one-pot biocatalytic process has been developed for the synthesis of D-tryptophan and its derivatives from indoles. datapdf.comacs.org This method couples the synthesis of L-tryptophan, catalyzed by tryptophan synthase from Salmonella enterica, with a stereoinversion cascade. datapdf.comnih.gov The cascade is mediated by an L-amino acid deaminase from Proteus myxofaciens and an engineered D-aminotransferase, resulting in good yields and high enantiomeric excess (91% to >99%). datapdf.comacs.org

Another chemoenzymatic strategy involves combining biocatalytic halogenation with dynamic stereoinversion. acs.org Tryptophan halogenases can be used for selective C-H functionalization, followed by a biocatalyst-induced dynamic stereoinversion to produce D-configured tryptophan analogues. acs.org Furthermore, the adenylation domain of tyrocidine synthetase 1 has been shown to have broad substrate flexibility, including accepting D-tryptophan, to facilitate the synthesis of various tryptophyl-N-alkylamides. d-nb.inforesearchgate.net

Solid-Phase Synthesis Applications Incorporating this compound

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide chemistry, and the incorporation of D-amino acids like D-tryptophan is crucial for creating peptides with enhanced stability and specific biological activities. D-Tryptophan can be incorporated into peptide chains using standard Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry. journals.co.zapeptide.com The indole side chain of tryptophan can sometimes be left unprotected during synthesis. peptide.com However, to prevent side reactions such as oxidation or modification by cationic species during cleavage, protecting groups for the indole nitrogen are often employed. peptide.com

A notable application is the synthesis of a growth hormone-releasing factor analogue, Tyr-D-Trp-Ala-Trp-D-Phe-NH2, which was found to be highly potent. journals.co.za The synthesis was carried out on a microscale using a custom-made glass reactor cell with the Fmoc protective group strategy. journals.co.za Alternative solid-phase routes are also being explored, such as anchoring tryptophan to a resin via its side chain, which opens up possibilities for combinatorial strategies to access novel molecules. researchgate.net

Derivatization Techniques for Isotopic Labeling and Functionalization of this compound for Research

Derivatization of D-tryptophan is essential for various research applications, including metabolic studies, bioanalysis, and peptide modification.

Isotopic Labeling: Isotopic labeling is a powerful tool for tracing metabolic pathways and for quantitative analysis using mass spectrometry. nih.gov D-tryptophan and its metabolites can be labeled with stable isotopes like deuterium (B1214612) (²H) for use as internal standards in quantitative assays. mdpi.com For example, reductive amination using isotopic formaldehyde (B43269) (e.g., d₂-formaldehyde) can be used to label the primary amine group of tryptophan, creating a mass shift that allows for its distinction from the unlabeled analyte in mass spectrometry. mdpi.com Chemoenzymatic methods are also employed for the synthesis of specifically labeled L-aromatic amino acids, including tryptophan, with carbon and hydrogen isotopes to study enzyme reaction mechanisms. d-nb.info

Functionalization: The indole ring of tryptophan offers a site for various functionalization reactions. Late-stage modification of tryptophan residues in peptides is of great interest for creating peptide libraries and studying structure-activity relationships. chinesechemsoc.org A dimethyl sulfoxide/visible light co-mediated reaction has been developed for the chemoselective C-S bond formation between the C-2 position of the tryptophan indole ring and thiophenols. chinesechemsoc.org This method is compatible with various functional groups and can be applied to both protected oligopeptides and unmasked bioactive peptides. chinesechemsoc.org Furthermore, N¹-alkylation of the tryptophan indole ring has been used to create functionalized dendrimeric peptides with potential applications in cancer therapy. nih.gov

| Technique | Reagent/Method | Purpose | Example Application | Reference |

|---|---|---|---|---|

| Isotopic Labeling | Isotopic formaldehyde (reductive amination) | Quantitative analysis (mass spectrometry) | Creating internal standards for tryptophan and its metabolites | mdpi.com |

| Functionalization (C-S bond formation) | Thiophenols, visible light, DMSO | Late-stage peptide modification | Site-selective modification of tryptophan residues in peptides | chinesechemsoc.org |

| Functionalization (N-alkylation) | Alkyl halides | Synthesis of novel bioactive molecules | Creating N¹-alkyl tryptophan functionalized dendrimeric peptides | nih.gov |

Advanced Analytical and Spectroscopic Techniques for D Tryptophan Hydrochloride Research and Elucidation

Chiral Separation Methodologies for D-Tryptophan and L-Tryptophan Enantiomers

The separation of D- and L-Tryptophan enantiomers is a fundamental challenge in analytical chemistry due to their identical physical and chemical properties in an achiral environment. Several chromatographic and electrophoretic techniques have been developed to achieve this separation, primarily by creating a chiral environment that allows for differential interaction with the enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantiomeric separation of tryptophan. cabidigitallibrary.orgresearchgate.net The most common approach involves the use of a chiral stationary phase (CSP), which creates a chiral environment within the HPLC column, leading to differential retention of the D- and L-enantiomers. cabidigitallibrary.orgresearchgate.netmdpi.com

Several types of CSPs have been successfully employed for tryptophan enantioseparation. Protein-based CSPs, such as those with immobilized human serum albumin (HSA), have demonstrated effective separation of D- and L-tryptophan. mdpi.com The separation mechanism on these columns is influenced by mobile phase conditions like pH; for aromatic amino acids such as tryptophan, an increase in pH can lead to increased retention and stereoselectivity. mdpi.com Another class of CSPs includes those based on macrocyclic antibiotics like teicoplanin. researchgate.net For instance, a CHIROBIOTIC T column, which is based on teicoplanin, has been used to separate tryptophan enantiomers using a mobile phase of acetonitrile (B52724) and water. sigmaaldrich.com

Polysaccharide-derived CSPs, particularly those based on cellulose (B213188) and amylose (B160209) derivatives, are also widely used due to their high enantioselective abilities. researchgate.net Furthermore, zwitterionic CSPs, such as those based on Cinchona alkaloids, have been shown to effectively separate monosubstituted tryptophan derivatives without the need for derivatization. nih.gov

An alternative to using a chiral stationary phase is the use of a chiral mobile phase additive with an achiral stationary phase. cabidigitallibrary.orgnih.gov For example, a method utilizing a C18 reverse-phase column with a mobile phase containing L-isoleucine and cupric sulfate (B86663) has been reported for the chiral analysis of DL-tryptophan. nih.gov

Table 1: Examples of HPLC Conditions for Tryptophan Enantiomer Separation

| Stationary Phase | Mobile Phase | Detector | Reference |

| CHIROBIOTIC T (Teicoplanin-based) | 20:80 Water:Acetonitrile | UV, 220 nm | sigmaaldrich.com |

| Human Serum Albumin (HSA) on silica | Varies (pH dependent) | Not specified | mdpi.com |

| Phenomenex Luna 5μ C18 | 90:10 Water:Methanol with 10 mmol L⁻¹ L-isoleucine and 5 mmol L⁻¹ cupric sulfate | UV, 280 nm | nih.gov |

| CHIRALPAK ZWIX(+) (Cinchona alkaloid-based zwitterionic) | Methanol/H₂O (98/2) with formic acid and diethylamine | UV, 254 nm | nih.gov |

Gas Chromatography (GC) is another powerful technique for the separation of chiral compounds. However, due to the low volatility of amino acids like tryptophan, derivatization is a necessary prerequisite for GC analysis. scispace.com In the context of chiral separation, this involves reacting the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. researchgate.netscispace.com These diastereomers have different physical properties and can be separated on a standard achiral GC column.

A common approach involves precolumn derivatization. For instance, diastereoisomers of D- and L-tryptophan can be formed using a chiral reagent like 1-thio-β-D-glucose tetraacetate (TATG) in combination with o-phthaldialdehyde (OPA). cabidigitallibrary.orgscispace.com These derivatives can then be separated by HPLC on an achiral column, but the principle of forming diastereomers is central to GC chiral analysis as well. cabidigitallibrary.org Other chiral derivatizing agents that have been applied for the determination of D-amino acid content include N-isobutyryl-L-cysteine (IBLC) and N-isobutyryl-D-cysteine (IBDC) in conjunction with OPA. researchgate.net

The choice of derivatization reagent is crucial for successful separation and detection. For example, urethane-protected α-amino acid N-carboxyanhydrides (UNCAs) with FMOC (N-fluorenylmethoxycarbonyl) protecting groups are effective reagents due to their high reactivity and the fluorescent properties of the FMOC group, which aids in detection. oup.com

Capillary Electrophoresis (CE) has emerged as a highly efficient technique for the chiral separation of amino acids, offering advantages such as high resolution, low sample consumption, and simplicity. nih.govresearchgate.netchromatographytoday.com The separation in CE is achieved by adding a chiral selector to the background electrolyte (BGE). nih.govchromatographytoday.com The enantiomers form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and thus, separation. chromatographytoday.com

Cyclodextrins are the most commonly used chiral selectors in CE for the enantiomeric separation of tryptophan. nih.govresearchgate.netnih.gov Alpha-cyclodextrin (B1665218) has been shown to be effective in separating D- and L-tryptophan. nih.govnih.gov The concentration of the cyclodextrin (B1172386) and the pH of the buffer are critical parameters that need to be optimized for achieving baseline separation. researchgate.net For instance, one method reported the use of a triethanolamine-phosphoric acid electrolyte containing alpha-cyclodextrin for the detection of 0.1% L-tryptophan in the presence of the D-enantiomer. nih.gov

Other chiral selectors have also been investigated. Heparin, when used as a pseudostationary phase in electrokinetic chromatography, has been shown to resolve tryptophan enantiomers. nih.govconicet.gov.ar Chiral ionic liquids, such as 1-ethyl-3-methyl imidazole (B134444) L-tartrate, have also been successfully applied as chiral ligands in chiral ligand exchange CE for the separation of tryptophan enantiomers. chromatographyonline.comchromatographyonline.com

The applicability of CE for determining the enantiomeric purity of tryptophan has been demonstrated in various studies. For example, a CE method was developed and validated for the quantitative determination of tryptophan enantiomers, showing acceptable criteria for sensitivity, precision, and linearity. nih.gov Furthermore, CE coupled with UV-excited fluorescence detection has been used for the enantioselective analysis of amino acids derivatized with 9-fluorenylmethoxycarbonyl (FMOC), although FMOC-D-tryptophan showed a higher limit of detection due to intramolecular fluorescence quenching. d-nb.infonih.gov

Table 2: Examples of Capillary Electrophoresis Conditions for Tryptophan Enantiomer Separation

| Chiral Selector | Background Electrolyte | Detection | Reference |

| alpha-Cyclodextrin | Triethanolamine-phosphoric acid | Not specified | nih.gov |

| alpha-Cyclodextrin | Not specified | Not specified | nih.gov |

| Heparin (as pseudostationary phase) | 30 mM phosphate (B84403) buffer (pH 2.5) with 15 mg/mL heparin | Not specified | nih.gov |

| 1-ethyl-3-methyl imidazole L-tartrate | Not specified | Not specified | chromatographyonline.comchromatographyonline.com |

| beta-Cyclodextrin | 39.3 mmol/L borate (B1201080) buffer, pH 9.5 | Not specified | kisti.re.kr |

Mass Spectrometry (MS) Techniques for Structural Confirmation and Quantitative Analysis in Research Matrices

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and quantitative analysis of D-Tryptophan hydrochloride and its metabolites in complex biological matrices. nih.gov When coupled with a separation technique like liquid chromatography (LC), it provides high sensitivity and selectivity. jst.go.jpnih.govmdpi.com

Tandem mass spectrometry (MS/MS) is a powerful technique for identifying and quantifying tryptophan and its metabolites. jst.go.jpnih.govwaters.com In a typical LC-MS/MS setup, after chromatographic separation, the analytes are ionized, and a specific precursor ion (the ion corresponding to the molecule of interest) is selected. This precursor ion is then fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity. nih.govwaters.com

This technique has been widely applied to profile tryptophan metabolites in various biological samples, including human plasma, serum, and urine. jst.go.jpmdpi.comwaters.com For instance, a liquid chromatography–electrospray ionization tandem mass spectrometry method was developed for the simultaneous analysis of tryptophan and 15 of its metabolites in human plasma without the need for derivatization. jst.go.jp Another study developed a rapid UPLC-MS/MS method for the analysis of tryptophan and seven of its metabolites in less than three minutes. waters.com

The development of robust LC-MS/MS methods is crucial for biomarker studies, such as in patients undergoing immunotherapy, where the tryptophan metabolic pathway is of interest. mdpi.com These methods can be challenging due to the diverse chemical properties of the metabolites and the lack of a common functional group for derivatization. jst.go.jp However, successful methods have been developed and validated, demonstrating good precision and accuracy for the quantification of multiple tryptophan metabolites. jst.go.jpmdpi.comnih.gov

Isotope dilution mass spectrometry (IDMS) is the gold standard for achieving accurate and precise absolute quantification of analytes, including D-Tryptophan. This method involves adding a known amount of a stable isotope-labeled internal standard of the analyte to the sample. nih.govdiva-portal.orgmdpi.com The internal standard is chemically identical to the analyte but has a different mass due to the isotopic label (e.g., containing deuterium (B1214612), ¹³C, or ¹⁵N).

Because the internal standard and the analyte have nearly identical chemical and physical properties, they co-elute during chromatography and experience the same ionization efficiency in the mass spectrometer. bohrium.com By measuring the ratio of the signal from the native analyte to that of the isotope-labeled internal standard, the concentration of the native analyte can be accurately determined, correcting for variations in sample preparation and instrument response. mdpi.combohrium.com

IDMS has been successfully used for the quantification of tryptophan and its metabolites in various matrices. nih.gov For example, a method was developed for the quantitation of tryptophan and six of its metabolites in human serum using this technique. nih.gov The use of isotope-labeled internal standards is a key feature in many validated LC-MS/MS methods for tryptophan metabolite profiling to ensure accurate quantification. researchgate.net While the synthesis of isotope-labeled peptides can be a drawback, the accuracy and reliability of IDMS make it an essential tool for absolute quantification in D-Tryptophan research. bohrium.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for obtaining atomic-level information on the structure, dynamics, and environment of molecules in solution. For this compound, NMR is instrumental in elucidating its conformational preferences and studying its interactions with other molecules.

The conformation of the tryptophan side chain is not static but exists as a dynamic equilibrium of different rotamers. The primary flexibility involves rotation around the Cα-Cβ (chi1, χ1) and Cβ-Cγ (chi2, χ2) bonds. NMR methods, by analyzing parameters such as 3J coupling constants and Nuclear Overhauser Effects (NOEs), can determine the relative populations of these conformers. rsc.org Studies on tryptophan and its derivatives have shown that in solution, one dominant conformer often exists, where the indole (B1671886) side-chain is positioned trans to the carboxylic acid group. rsc.org The exact population distribution can be influenced by factors like pH, solvent, and molecular interactions. researchgate.net

The proton (¹H) and carbon-¹³C (¹³C) NMR chemical shifts of D-Tryptophan are highly sensitive to its chemical environment. researchgate.net Changes in these shifts upon the addition of a binding partner (e.g., a protein, cyclodextrin, or other host molecule) provide direct evidence of an interaction and can be used to map the binding site. For instance, ¹⁹F NMR has been utilized with fluorinated tryptophan analogues to sensitively probe conformational heterogeneity and ligand binding in proteins. anu.edu.au While not a direct study of this compound, these methods highlight the power of NMR in studying tryptophan interactions. nih.gov

| Atom | Atom Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Hα | Proton | 4.68 | - |

| Hβ2, Hβ3 | Proton | 3.1-3.3 | - |

| Hδ1 (indole) | Proton | 7.27 | - |

| Hε3 (indole) | Proton | 7.65 | - |

| Hζ2 (indole) | Proton | 7.50 | - |

| Hζ3 (indole) | Proton | 7.18 | - |

| Hη2 (indole) | Proton | 7.25 | - |

| Cα | Carbon | - | 57.5 |

| Cβ | Carbon | - | 29.6 |

| Cγ (indole) | Carbon | - | 111.2 |

| Cδ1 (indole) | Carbon | - | 127.4 |

| Cδ2 (indole) | Carbon | - | 129.5 |

| Cε2 (indole) | Carbon | - | 138.7 |

| Cε3 (indole) | Carbon | - | 122.2 |

| Cζ2 (indole) | Carbon | - | 114.7 |

| Cζ3 (indole) | Carbon | - | 124.8 |

| Cη2 (indole) | Carbon | - | 121.0 |

| C' (carbonyl) | Carbon | - | 176.1 |

Note: Chemical shifts are referenced to DSS at 0.0 ppm and can vary with pH, temperature, and solvent.

Circular Dichroism (CD) Spectroscopy for Chirality Assessment and Biomolecular Interaction Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of left- and right-circularly polarized light by a chiral substance. scispace.com It is an exceptionally valuable technique for confirming the absolute configuration of chiral molecules like D-Tryptophan and for probing structural changes in biomolecules. imrpress.com

The chirality of this compound arises from the asymmetric α-carbon. As a result, it exhibits a characteristic CD spectrum that is an exact mirror image of the spectrum for its enantiomer, L-Tryptophan. researchgate.net This property allows for the unambiguous determination of the enantiomer present and can be used to assess the enantiomeric excess of a sample. researchgate.net The near-UV region of the CD spectrum (250-320 nm) is dominated by signals from the indole chromophore. univr.it These electronic transitions, particularly the ¹Lₐ and ¹Lₑ bands, are sensitive to the local environment of the indole ring. acs.org

When D-Tryptophan interacts with another chiral molecule, such as a protein or a cyclodextrin, the asymmetric environment around the indole chromophore is altered, leading to changes in the CD spectrum. imrpress.com These changes can manifest as shifts in peak wavelengths or changes in ellipticity, providing evidence of binding and offering insights into the nature of the complex. researchgate.net For example, studies have shown that the interaction of tryptophan with dendrimers leads to a decrease in the ellipticity of its characteristic CD peak, indicating a change in the electronic environment of the chromophore upon complexation. researchgate.net Similarly, the formation of polyamidoamino acids based on D-tryptophan yields distinct CD spectra that are pH-dependent, suggesting the adoption of stable, ordered conformations in solution. nih.govcore.ac.uk

| Spectral Region | Approximate Wavelength Range | Origin of CD Signal | Application for D-Tryptophan Studies |

|---|---|---|---|

| Near-UV | 250 - 320 nm | Indole side chain (¹Lₐ and ¹Lₑ transitions) | Chirality confirmation (mirror image to L-Trp), environmental polarity, and tertiary structure interactions when part of a peptide or bound to a host. |

| Far-UV | 200 - 250 nm | Indole side chain and peptide backbone (if in a peptide) | Chirality assessment, secondary structure analysis (if in a peptide), monitoring conformational changes upon interaction. |

Fluorescence Spectroscopy for Chiral Recognition and Interaction Studies

The indole ring of tryptophan is naturally fluorescent, a property that is widely exploited for biochemical and analytical studies. The fluorescence emission is highly sensitive to the local environment, including solvent polarity, pH, and the presence of quenching species. mdpi.com This sensitivity makes fluorescence spectroscopy a powerful tool for studying molecular interactions and for the development of chiral recognition systems for D-Tryptophan. core.ac.uk

Chiral recognition using fluorescence typically involves a chiral fluorescent probe (a fluorophore) that forms diastereomeric complexes with the D- and L-enantiomers of tryptophan. Due to the different spatial arrangements and stabilities of these complexes, the fluorescence of the probe is altered differently for each enantiomer, allowing for their discrimination. This can manifest as enantioselective fluorescence quenching or enhancement. ccspublishing.org.cn For instance, research has demonstrated chiral fluorescent probes based on BINOL derivatives that, in the presence of a metal ion like Zn(II), show a significant enhancement of fluorescence upon binding to L-Tryptophan but a much weaker response to D-Tryptophan. ccspublishing.org.cn Other systems using chiral carbon dots have also been developed for the enantioselective detection of tryptophan. nih.gov

Conversely, D-Tryptophan itself can be incorporated into a sensor to recognize other chiral molecules. Chiral carbon quantum dots decorated with D-Tryptophan have been shown to act as a selective fluorescent sensor for L-DOPA. researchgate.netrsc.org The interaction between the D-Trp-decorated quantum dots and L-DOPA resulted in a distinct change in the fluorescence spectrum, a response not observed with L-Trp-decorated dots. rsc.org

Time-resolved fluorescence is another advanced method used for chiral discrimination. Studies have shown that the fluorescence lifetime of a probe molecule like pyrene (B120774) can be quenched at different rates by D- and L-tryptophan, particularly within a chiral microenvironment such as a solution containing bovine serum albumin (BSA) or cyclodextrins. nih.gov This difference in fluorescence lifetime provides a basis for quantitative discrimination without physical separation.

| Sensing System | Analyte | Principle of Detection | Key Finding | Reference |

|---|---|---|---|---|

| (S)-BINOL-based probe + Zn(OAc)₂ | D- and L-Tryptophan | Enantioselective fluorescence enhancement | Probe shows significantly stronger fluorescence enhancement with L-Trp compared to D-Trp. | ccspublishing.org.cn |

| Fe³⁺-complexed chiral carbon dots (F-CCDs) | D- and L-Tryptophan | Enantioselective fluorescence "turn-on" | L-Trp greatly enhances the fluorescence of the probe, while D-Trp has no effect. LOD for L-Trp was 3.98 µM. | nih.gov |

| Pyrene probe with BSA and γ-cyclodextrin | D- and L-Tryptophan | Difference in fluorescence lifetime quenching | Significant difference in fluorescence lifetime (Δτ = 55.8 ns) observed between D- and L-Trp, allowing discrimination. | nih.gov |

| D-Tryptophan decorated carbon quantum dots (D-Trp-CQDs) | L-DOPA | Selective fluorescence response | D-Trp-CQDs act as a chiral sensor, showing a distinct spectral response to L-DOPA that L-Trp-CQDs do not. | rsc.org |

Enzymatic Processing and Stereoselective Biotransformations Involving D Tryptophan Hydrochloride

D-Amino Acid Oxidases (DAAO) and Their Specificity for D-Tryptophan

D-Amino Acid Oxidase (DAAO) is a flavin-containing enzyme (flavoprotein) that catalyzes the stereospecific oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids, along with the production of ammonia (B1221849) and hydrogen peroxide wikipedia.orgscispace.compatsnap.com. DAAO exhibits broad substrate specificity but is strictly selective for D-isomers of amino acids, showing virtually no activity towards L-isomers scispace.com.

The enzyme's affinity for various D-amino acids differs depending on the source organism. Human DAAO (hDAAO), for instance, shows a preference for neutral, hydrophobic amino acids nih.gov. Among these, D-Tryptophan is a recognized substrate. Research characterizing hDAAO has detailed its kinetic parameters for a range of D-amino acids, highlighting its activity on molecules relevant to neurotransmission, including D-Tryptophan nih.gov. While D-cysteine and D-serine are significant substrates, the enzyme's capacity to process bulky hydrophobic residues like D-Tryptophan is a key aspect of its function nih.gov.

| Substrate | Apparent Km (mM) | Apparent kcat (s-1) | kcat/Km (s-1M-1) |

|---|---|---|---|

| D-Tryptophan | 1.5 | 4.5 | 3000 |

| D-Serine | 2.3 | 5.8 | 2522 |

| D-Alanine | 1.8 | 17.0 | 9444 |

| D-Cysteine | 0.14 | 15.5 | 110714 |

| D-Kynurenine | 0.08 | 5.0 | 62500 |

The catalytic mechanism of DAAO involves a two-step process: a reductive half-reaction followed by an oxidative half-reaction.

Reductive Half-Reaction : The process begins with the binding of the D-amino acid substrate, such as D-Tryptophan, to the active site. The core of the reaction is the transfer of a hydride ion (a proton and two electrons) from the α-carbon of the D-amino acid to the N5 atom of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor nih.govnih.gov. This reduces FAD to FADH₂ and oxidizes the D-amino acid to its corresponding imino acid (e.g., indole-3-pyruvic imine).

Hydrolysis and Oxidative Half-Reaction : The imino acid product is unstable in an aqueous environment and spontaneously (non-enzymatically) hydrolyzes to the corresponding α-keto acid (indole-3-pyruvic acid) and ammonia nih.govresearchgate.net. Concurrently, the reduced FADH₂ cofactor is reoxidized back to FAD by molecular oxygen, which acts as the final electron acceptor, producing hydrogen peroxide (H₂O₂) as a byproduct nih.gov.

A crucial aspect of the mechanism is the creation of a hydrophobic environment in the active site, which is believed to facilitate the hydride transfer step nih.gov.

X-ray crystallography has provided significant insights into the structure of DAAO and its interaction with substrates. While a structure with D-Tryptophan itself is not detailed, the crystal structure of pig kidney DAAO in a reduced state complexed with the reaction product, imino-tryptophan (B1206474) (iTrp), offers a clear view of the active site arrangement (PDB ID: 1DDO) nih.govdrugbank.com.

In this complex, the iTrp molecule is positioned with its indole (B1671886) side chain pointing away from the FAD cofactor. A key residue, Tyrosine 224 (Tyr224), demonstrates significant conformational plasticity; it rotates to accommodate the bulky indole group of the ligand. This flexibility in Tyr224 is critical for the enzyme's ability to bind a wide range of substrates with varying side chain sizes, from small D-alanine to large D-tryptophan nih.gov. The active site is shielded from the solvent by a loop (residues 216-228), which adopts a "closed" conformation. This closure is thought to enhance the hydrophobicity of the active site, thereby promoting the efficiency of the hydride transfer reaction nih.gov.

Tryptophan Racemases and Their Catalytic Mechanisms

While dedicated "tryptophan racemases" are not as commonly characterized as those for other amino acids like alanine (B10760859) or aspartate, enzymatic systems capable of converting L-Tryptophan to D-Tryptophan exist. One well-studied example is the fungal single-module non-ribosomal peptide synthetase (NRPS)-like enzyme, IvoA nih.govrsc.org. This enzyme catalyzes a unidirectional stereoinversion of L-Tryptophan to D-Tryptophan with remarkable efficiency and completeness nih.gov.

The catalytic mechanism of IvoA involves two key domains:

Epimerization (E) Domain : This domain is responsible for the actual stereoinversion. After the L-Tryptophan is activated and tethered to the enzyme, the E domain catalyzes the change in chirality at the α-carbon, converting the L-isomer to the D-isomer.

Condensation (C) Domain : Uniquely, the terminal C domain of IvoA does not perform a condensation reaction. Instead, it functions as a stereoselective hydrolase. It specifically recognizes and cleaves the D-tryptophanyl thioester from the enzyme's phosphopantetheine arm, releasing free D-Tryptophan nih.gov.

This process effectively acts as a deracemization route, providing a biocatalytic method to produce D-Tryptophan from its L-isomer nih.gov. In other organisms, a broad specificity amino acid racemase from Pseudomonas putida has been identified and engineered to enhance its activity towards Tryptophan, successfully converting L-Trp to a racemic mixture containing D-Trp nih.gov.

Biosynthetic Pathways Leading to D-Tryptophan in Specific Organisms (non-human)

In non-human organisms, D-Tryptophan is not typically synthesized de novo. The primary biosynthetic pathways in bacteria, fungi, and plants are dedicated to producing L-Tryptophan, an energetically expensive process that starts from chorismate nih.gov.

The generation of D-Tryptophan, therefore, primarily occurs through the stereochemical inversion of the readily available L-Tryptophan. The fungal enzyme IvoA, as discussed previously, represents a direct biosynthetic pathway for D-Tryptophan in certain fungi, where it is essential for pigment biosynthesis nih.govrsc.org. This ATP-dependent conversion of L-Trp to D-Trp is a clear example of a dedicated pathway for producing the D-enantiomer for a specific biological function nih.gov. In many bacteria, D-amino acids, including D-Tryptophan, are thought to be derived from microorganisms in the environment or gut and can be incorporated into structures like the cell wall peptidoglycan frontiersin.org.

Enzymatic Incorporation of D-Tryptophan into Non-Ribosomal Peptides and Other Biopolymers

D-amino acids, including D-Tryptophan, are frequently found in non-ribosomal peptides (NRPs), a diverse class of secondary metabolites produced by bacteria and fungi wikipedia.org. These peptides are synthesized by large, modular enzymes called non-ribosomal peptide synthetases (NRPSs), which function as an assembly line independent of mRNA wikipedia.org.

The incorporation of D-Tryptophan into a growing peptide chain is handled by a specific NRPS module. A typical module consists of several domains:

Adenylation (A) Domain : This domain selects the specific amino acid (in this case, Tryptophan) and activates it using ATP to form an aminoacyl-AMP intermediate rsc.org.

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain : The activated amino acid is then covalently attached to a phosphopantetheine (Ppant) arm of the T domain, tethering it to the enzyme nih.gov.

Condensation (C) Domain : This domain catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module wikipedia.org.

To incorporate a D-amino acid, the NRPS module possesses an additional Epimerization (E) Domain . This domain acts on the L-amino acid after it has been tethered to the T domain, converting it to the D-isomer in situ before it is passed to the C domain for peptide bond formation nih.govrsc.org. This on-assembly line epimerization is a common strategy used by NRPSs to introduce D-amino acids into the final peptide structure, conferring properties such as resistance to proteolysis rsc.org.

Role of D Tryptophan in Microbial Biochemistry and Physiology

D-Tryptophan in Bacterial Peptidoglycan Biosynthesis and Cell Wall Integrity

The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is crucial for maintaining cell shape and protecting against environmental stress. The incorporation of D-amino acids, such as D-alanine and D-glutamate, into the peptidoglycan structure is a well-established phenomenon. Emerging evidence suggests that non-canonical D-amino acids, including D-tryptophan, can also be integrated into the cell wall, thereby influencing its integrity and properties.

The incorporation of D-amino acids into the peptidoglycan precursors is typically catalyzed by specific ligases. While dedicated D-Tryptophan ligases for peptidoglycan synthesis have not been extensively characterized, studies suggest that the incorporation of non-canonical D-amino acids can be mediated by transpeptidases with broad substrate specificity. nih.gov For instance, Penicillin-Binding Proteins (PBPs), a type of transpeptidase, have been shown to incorporate various D-amino acids into the peptidoglycan. nih.gov This suggests a mechanism where D-Tryptophan could be incorporated into the cell wall, potentially altering its structure and function. Research on broad specificity amino acid racemases, such as the one from Pseudomonas putida IFO 12996, has shown activity towards tryptophan, although it is relatively low compared to other amino acids. nih.gov This indicates that the enzymatic machinery for D-Tryptophan metabolism exists in bacteria and could potentially be involved in its incorporation into cellular structures.

The presence of D-Tryptophan has been demonstrated to have a significant impact on bacterial growth and, most notably, on the formation of biofilms. Biofilms are structured communities of bacterial cells encapsulated in a self-produced extracellular matrix, which provides protection against antimicrobial agents and host immune responses.

Numerous studies have shown that D-Tryptophan can inhibit biofilm formation in a variety of bacterial species, including Pseudomonas aeruginosa and Staphylococcus aureus. nih.govias.ac.in The inhibitory effect is observed for both the D- and L-isoforms of tryptophan, with an equimolar mixture often producing the greatest inhibition. nih.gov The addition of D-Tryptophan to existing biofilms can also lead to their partial disassembly. nih.gov The mechanism of biofilm inhibition by D-Tryptophan is thought to involve interference with cell-to-cell communication and adherence. ias.ac.in It has also been proposed that D-Tryptophan may modulate bacterial cell motility, a factor that can influence biofilm formation. nih.gov

| Bacterial Species | Concentration of D-Tryptophan | Effect on Biofilm Formation | Reference |

| Pseudomonas aeruginosa | 10.0 mM | 71% inhibition at 24h, 78% at 48h | nih.gov |

| Pseudomonas mendocina | 1 mM | Decline in cell adherence rate | ias.ac.in |

| Staphylococcus aureus | 1 mM | Decline in cell adherence rate | ias.ac.in |

| Bacillus subtilis | Not specified | Inhibition and disassembly | nih.gov |

Metabolism and Catabolism of D-Tryptophan in Prokaryotic Systems

Prokaryotic organisms possess diverse metabolic capabilities, including the ability to metabolize D-amino acids. While the catabolism of L-tryptophan in bacteria is well-documented, proceeding through pathways like the kynurenine (B1673888) and indole (B1671886) pathways, the specific metabolic routes for D-Tryptophan are less understood. asm.orgoup.com

Bacteria such as Bacillus megaterium and Rhodococcus erythropolis can utilize tryptophan as a sole source of carbon and nitrogen. asm.org A novel tryptophan catabolic pathway has been characterized in Burkholderia cepacia J2315, where tryptophan is converted to 2-amino-3-carboxymuconate semialdehyde and further degraded to pyruvate (B1213749) and acetate. asm.org While this pathway has been described for tryptophan in general, the specific involvement of D-Tryptophan needs further investigation. The presence of enzymes like D-amino acid dehydrogenases in bacteria suggests a mechanism for the initial steps of D-amino acid catabolism. nih.gov

D-Tryptophan as a Quorum Sensing Molecule or Signaling Metabolite in Microorganisms

Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate their gene expression based on population density. This process is mediated by signaling molecules called autoinducers. D-Tryptophan has been identified as a molecule that can interfere with quorum sensing systems, thereby acting as a signaling metabolite that modulates bacterial behavior.

In Staphylococcus aureus, D-Tryptophan has been shown to interfere with the accessory gene regulatory (agr) system, a key quorum-sensing operon that controls biofilm formation. nih.gov It is suggested that D-Tryptophan can bind to the quorum-sensing protein AgrA, leading to a reduction in the expression of the agrA gene. nih.gov This interference with the quorum sensing machinery is a likely mechanism for the observed inhibition of biofilm formation. nih.gov Similarly, in Pseudomonas mendocina and Staphylococcus aureus, D-Tryptophan was found to repress genes involved in cell-cell communication. ias.ac.in

Defensive Roles of D-Tryptophan in Microbial Ecology and Biofouling Control

In the competitive microbial world, the production of certain metabolites can provide a defensive advantage. D-Tryptophan has been shown to possess antimicrobial properties and to play a role in controlling biofouling, which is the unwanted accumulation of microorganisms on surfaces.

The ability of D-Tryptophan to inhibit the growth of certain bacteria makes it a potential natural antimicrobial agent. frontiersin.orgnih.govnih.gov Its efficacy can be influenced by environmental factors such as salt concentration and temperature. nih.gov For example, in the presence of sodium chloride, D-Tryptophan exhibits a stronger inhibitory effect on the growth of Escherichia coli. nih.gov

The anti-biofilm properties of D-Tryptophan are also crucial for its defensive role in microbial ecology and its potential application in biofouling control. ias.ac.infrontiersin.org By preventing the formation of biofilms, D-Tryptophan can hinder the colonization of surfaces by bacteria, a critical step in the process of biofouling. ias.ac.in This has significant implications for various industrial and medical settings where biofouling is a major concern. The use of D-amino acids, including D-tryptophan, is being explored as an eco-friendly approach to mitigate membrane biofouling. frontiersin.org

Mechanistic Studies of D Tryptophan Hydrochloride Interactions with Biomolecules and Cellular Pathways Non Clinical

Receptor Binding and Signaling Cascade Modulation by D-Tryptophan (in vitro/cell-based models)

While L-tryptophan is the well-known precursor for the synthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT) and melatonin, studies on D-tryptophan's direct interaction with receptors and subsequent signaling are less abundant. drugbank.comwikipedia.org However, existing research points towards potential modulatory roles in specific contexts.

L-tryptophan has been shown to activate the calcium-sensing receptor (CaSR), leading to the secretion of gut hormones like cholecystokinin (B1591339) (CCK) and glucose-dependent insulinotropic peptide (GIP) in swine duodenum models. nih.gov This activation involves downstream signaling molecules such as protein kinase C (PKC) and inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). nih.gov Although this study focused on the L-isomer, it opens avenues for investigating whether D-tryptophan might exhibit similar or antagonistic properties at the CaSR or other G protein-coupled receptors.

In the context of the vitamin D receptor (VDR), a member of the nuclear receptor superfamily, the unique tryptophan residue (L-tryptophan) at position 286 is critical for ligand binding and transcriptional activation. nih.gov Mutagenesis studies replacing this tryptophan with alanine (B10760859) or phenylalanine severely impact the receptor's function. nih.gov This highlights the crucial role of the tryptophan indole (B1671886) ring in protein-ligand interactions and receptor function, a principle that could extend to D-tryptophan's interactions with other biomolecules.

Furthermore, D-amino acids, including D-tryptophan, are recognized for their immunomodulatory effects. frontiersin.org It is suggested that D-phenylalanine and D-tryptophan are involved in directing neutrophil movement through a G-protein-coupled receptor. frontiersin.org These amino acids may also reduce adenylate cyclase activity in cells by activating pertussis toxin-sensitive G proteins. frontiersin.org

Below is a table summarizing key findings related to tryptophan's interaction with receptors and signaling pathways from in vitro and cell-based models.

Enzyme Inhibition and Activation Mechanisms by D-Tryptophan Hydrochloride

This compound's interactions with enzymes have been a significant area of non-clinical research, revealing both inhibitory and, in some contexts, potential activating or modulatory roles.

One of the most studied enzymes in this context is tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis. nih.govnih.gov Studies on novel TPH1 inhibitors have shown that these compounds act as competitive inhibitors with respect to the substrate tryptophan. nih.govnih.gov They occupy the tryptophan binding pocket, inducing significant conformational changes in the enzyme. nih.govnih.gov Kinetic analyses further reveal that these inhibitors are uncompetitive with respect to the cofactor 6-methyltetrahydropterin, suggesting an ordered binding mechanism where the cofactor must bind before tryptophan. nih.govnih.gov While these studies often use inhibitors other than D-tryptophan itself, they provide a mechanistic framework for how molecules that bind to the tryptophan site can modulate enzyme activity.

Another key enzyme in tryptophan metabolism is indoleamine 2,3-dioxygenase (IDO), which catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway. mdpi.com The D-isomer of 1-methyl-tryptophan (D-1MT), a derivative of D-tryptophan, is known to reverse the immunosuppressive effects of IDO. nih.gov This suggests that D-tryptophan derivatives can act as inhibitors of this crucial enzyme.

The following table summarizes the mechanistic details of D-tryptophan and its derivatives on enzyme activity.

Transport Mechanisms of D-Tryptophan Across Biological Membranes (e.g., bacterial, specific cell lines)

The transport of tryptophan across biological membranes is a complex process mediated by various transporter proteins. derangedphysiology.comderangedphysiology.com In mammalian cells, the uptake of large neutral amino acids, including tryptophan, is primarily facilitated by the System L transporter. nih.gov This system, however, is not selective for tryptophan and transports other amino acids like leucine (B10760876) and phenylalanine. nih.gov

In human fibroblast cells, tryptophan transport is mediated by multiple transporters that are active at different substrate concentrations. nih.gov At low concentrations, transport is mainly sodium-dependent, while at high concentrations, it is sodium-independent. nih.gov The LAT1 isoform of the system-L transporter appears to be the primary facilitator of tryptophan transport in these cells at both low and high concentrations. nih.gov

In the bacterium Escherichia coli, three permeases are known to transport tryptophan: Mtr, AroP, and TnaB. researchgate.net The activity of these permeases is influenced by the composition of the growth medium. researchgate.net For instance, in a medium lacking phenylalanine and tyrosine, the AroP permease is active in tryptophan transport. researchgate.net The TnaB permease is crucial for tryptophan uptake in an acid-hydrolyzed casein medium and is essential for the bacteria to utilize tryptophan as a sole carbon source. researchgate.net

The table below provides an overview of the transport mechanisms for tryptophan in different biological systems.

Allosteric Modulation and Conformational Effects Induced by this compound Binding

Allosteric modulation refers to the process where a ligand binds to a site on a protein that is topographically distinct from the orthosteric site, thereby altering the protein's conformation and function. rsc.orgmdpi.com The binding of ligands, including amino acids like tryptophan, can induce significant conformational changes in proteins.

Studies on tryptophan synthase have revealed that the enzyme undergoes distinct conformational dynamics and has different allosteric networks when it is actively catalyzing a reaction compared to when it is in a substrate-bound or product-bound state. nih.govnih.gov These changes in conformation and allostery are likely crucial for coordinating the channeling of the indole product between the alpha and beta subunits of the enzyme. nih.govnih.gov

The intrinsic fluorescence of tryptophan is a powerful tool for studying protein conformational changes. nih.govpsu.edu Upon ligand binding, the acetylcholine-binding protein (AChBP), a structural and functional surrogate of the nicotinic receptor, exhibits major changes in the fluorescence emitted from its tryptophan residues. nih.gov This indicates that ligand binding induces conformational changes that alter the local environment of the tryptophan residues.

The interaction of tryptophan with lipid bilayers also involves conformational aspects. nih.gov Tryptophan partitioning into the lipid cubic phase is enthalpy-driven, and its interaction can be modulated by the presence of salt, glycerol, or urea (B33335) in the aqueous medium. nih.gov

The following table summarizes research findings on the allosteric modulation and conformational effects related to tryptophan binding.

Applications of D Tryptophan Hydrochloride As a Biochemical Probe and Research Tool

Use in Investigating D-Amino Acid Metabolism and Pathways

The presence and function of D-amino acids in mammals are areas of growing research interest. D-Tryptophan hydrochloride is instrumental in elucidating the metabolic pathways that process these unconventional amino acids. A primary enzyme in this process is D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination of D-amino acids. frontiersin.org Studies utilizing D-tryptophan have shown that it can be metabolized in both the brain and peripheral systems, serving as a substrate for DAAO. frontiersin.orgresearchgate.net

Research in mouse models has demonstrated that the systemic administration of D-tryptophan leads to its conversion into kynurenine (B1673888) pathway metabolites, including D-kynurenine, L-kynurenic acid, and quinolinic acid. researchgate.net This conversion confirms the active role of DAAO in D-tryptophan catabolism. Furthermore, experiments have shown that pretreating animal models with a DAAO inhibitor suppresses the conversion of D-tryptophan to L-tryptophan, thereby confirming the enzyme's central role in this metabolic inversion. frontiersin.orgresearchgate.net In microorganisms like Escherichia coli, D-tryptophan utilization is mediated by distinct enzymes, including D-amino acid oxidase and D-tryptophan oxidase, which allow the bacteria to use D-tryptophan as a nutrient source under specific conditions. nih.gov

These investigations, using D-tryptophan as a probe, are crucial for understanding the physiological and pathological roles of D-amino acid metabolism, which has been implicated in neurological and psychiatric diseases. researchgate.net

| Enzyme Studied | Organism/Model | Observation | Significance |

|---|---|---|---|

| D-Amino Acid Oxidase (DAAO) | Mice | Administration of D-Tryptophan leads to its conversion to kynurenine pathway metabolites; this is suppressed by DAAO inhibitors. frontiersin.orgresearchgate.net | Confirms DAAO's role in D-Tryptophan catabolism and its link to the kynurenine pathway. |

| D-Tryptophan Oxidase | Escherichia coli | Mutants can utilize D-Tryptophan for growth via increased levels of D-Tryptophan oxidase and D-amino acid oxidase. nih.gov | Elucidates bacterial pathways for D-amino acid utilization. |

| Kynurenine Pathway Enzymes | Rats, Mice | D-Tryptophan is metabolized into neuroactive compounds like D-kynurenine and kynurenic acid. frontiersin.orgresearchgate.net | Provides a tool to study the production and effects of kynurenine metabolites in the central nervous system. |

Incorporation into Peptides and Peptidomimetics for Structural and Functional Research

The substitution of L-amino acids with their D-isomers, including D-tryptophan, is a widely used strategy in peptide chemistry to enhance stability and modulate biological activity. Peptides containing D-amino acids are generally more resistant to degradation by proteases, a critical feature for developing therapeutic peptides. nih.gov

The incorporation of D-tryptophan into antimicrobial peptides (AMPs), for example, can significantly influence their structure and function. frontiersin.org Tryptophan residues are crucial for the antimicrobial activity of many AMPs due to the ability of their aromatic indole (B1671886) side chain to interact with and disrupt bacterial membranes. nih.govnih.gov Replacing an L-tryptophan with a D-tryptophan can alter the peptide's secondary structure (e.g., β-hairpin formation), which can in turn affect its specificity and efficacy against different microbial strains. nih.gov This makes D-tryptophan a valuable tool for structure-activity relationship (SAR) studies aimed at designing more potent and selective antimicrobial agents. frontiersin.orgnih.gov

Furthermore, the unique conformational constraints imposed by D-tryptophan are exploited in the design of peptidomimetics to create specific secondary and tertiary structures that can target protein-protein interactions or other biological hot-spots. nih.gov

| Peptide/Peptidomimetic Class | Effect of D-Tryptophan Incorporation | Research Application |

|---|---|---|

| Antimicrobial Peptides (AMPs) | Enhances stability against proteolysis. nih.gov Modifies secondary structure and membrane interaction. frontiersin.orgnih.gov | Designing novel antibiotics with improved stability and targeted activity. |

| Synthetic Peptides | Alters peptide conformation (e.g., β-hairpins). nih.gov | Investigating structure-activity relationships for therapeutic development (e.g., analgesics). nih.gov |

| Peptidomimetics | Creates specific, stable three-dimensional structures. | Probing protein-protein interactions and developing targeted therapeutic agents. nih.gov |

This compound as a Substrate or Inhibitor for Enzyme Assays and High-Throughput Screening in Drug Discovery Research

In the realm of drug discovery, this compound serves as a critical reagent for enzyme assays and high-throughput screening (HTS). acs.org Its utility stems from its role as a specific substrate or a competitive inhibitor for various enzymes.

For instance, human DAAO displays a preference for hydrophobic amino acids, including D-tryptophan, making it a useful substrate for assaying DAAO activity. frontiersin.org Similarly, enzymes like tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) synthesis, can be studied using tryptophan analogs. nih.gov Although TPH primarily acts on L-tryptophan, related compounds are used to probe the active site and screen for inhibitors. Kinetic analyses often reveal that potential inhibitors are competitive with respect to the tryptophan substrate. nih.gov

The development of fluorescence-based HTS assays for tryptophan-catabolizing enzymes, such as Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO), often relies on tryptophan as the substrate. nih.gov These assays are designed to screen large chemical libraries for potential inhibitors, which are of significant interest in cancer immunotherapy and for treating neurodegenerative diseases. nih.govmdpi.com The ability to use D-tryptophan or its derivatives allows for specific assay conditions and can help in identifying selective inhibitors.

| Enzyme Target | Role of D-Tryptophan/Analog | Screening Application |

|---|---|---|

| D-Amino Acid Oxidase (DAAO) | Substrate | Assay for enzyme activity and screening for inhibitors. frontiersin.org |

| Tryptophan Hydroxylase (TPH) | Competitive Inhibitor/Substrate Analog | Elucidating kinetic mechanisms and screening for novel inhibitors. nih.gov |

| Indoleamine 2,3-dioxygenase (IDO1) | Substrate | High-throughput screening for inhibitors for cancer immunotherapy. nih.govmdpi.com |

| Tryptophan 2,3-dioxygenase (TDO) | Substrate | High-throughput screening for inhibitors relevant to neurodegenerative diseases. nih.gov |

| Tryptophan Synthase | Substrate Analog | Identifying novel antimicrobial agents by targeting bacterial tryptophan biosynthesis. nih.gov |

Fluorescent Tagging and Imaging Applications Using D-Tryptophan Derivatives (in research models)

Tryptophan is one of the few naturally fluorescent amino acids, a property that is widely exploited in protein research. bmglabtech.combiosynth.com Its fluorescence is highly sensitive to the local environment, making it an intrinsic probe for studying protein conformation, folding, and ligand binding. bmglabtech.comnih.gov While L-tryptophan is the natural probe in proteins, synthetic D-tryptophan derivatives and other fluorescent analogs are being developed to expand the toolkit for molecular imaging. mdpi.com

These unnatural fluorescent amino acids can be designed to have distinct spectroscopic properties, such as red-shifted absorption and emission spectra or higher quantum yields, compared to native tryptophan. rsc.orgresearchgate.net This allows for selective imaging and minimizes interference from the background fluorescence of endogenous tryptophans in a protein. nih.gov

Derivatives of D-tryptophan can be incorporated into peptides or proteins and used in techniques like Förster resonance energy transfer (FRET) to measure molecular distances and conformational changes in real time within research models. nih.govrsc.org For example, fluorescent tryptophan analogs have been successfully incorporated into enzymes like dihydrofolate reductase with minimal disruption of function, demonstrating their utility as probes for tracking protein dynamics. nih.gov

| Tryptophan Analog/Derivative | Key Fluorescent Property | Research Application |

|---|---|---|

| Native Tryptophan | Intrinsic fluorescence sensitive to local environment (Excitation ~280 nm, Emission ~350 nm). nih.govquora.com | Monitoring protein folding, unfolding, and conformational changes. bmglabtech.combiosynth.com |

| Carbazole-derived α-amino acids | Red-shifted spectra and high quantum yields. rsc.orgresearchgate.net | Act as structural mimics of tryptophan for measuring protein-protein binding interactions. |

| 6-cyanotryptophan | Unique spectral properties allowing selective imaging. rsc.org | Used in FRET studies to probe protein structure and function. |

| Azatryptophans | Isosteric substitutes with large Stokes shifts. nih.gov | Can be incorporated into proteins via ribosomal translation for studying conformational changes with minimal perturbation. |

Isotopic Tracing Experiments for Metabolic Flux Analysis in Research Models

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. mdpi.com This method relies on the use of stable isotope-labeled substrates, which act as tracers that can be followed through metabolic pathways. creative-proteomics.com this compound, labeled with stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), is an effective tracer for this purpose. mdpi.com

By administering isotopically labeled D-tryptophan to a research model, scientists can track the movement of the labeled atoms as the molecule is metabolized. nih.gov For instance, deuterium-labeled D-tryptophan has been used in rabbits to study the central nervous system's disposition of quinolinic acid, a downstream metabolite of the kynurenine pathway. nih.gov Similarly, ¹⁵N-labeled D-tryptophan has been used in plant models to investigate its role as a precursor to indole-3-acetic acid (IAA), demonstrating that the L-isomer is a more direct precursor. nih.gov

These experiments provide quantitative data on the flow of metabolites through specific pathways, offering critical insights into metabolic regulation in both health and disease. researchgate.net The choice of which isotope to use and where to place it on the molecule is crucial for designing experiments that can effectively elucidate the activity of different pathways. researchgate.net

Comparative Biochemical and Biological Analysis of D Tryptophan Versus L Tryptophan

Differential Recognition by Enantioselective Enzymes and Receptors

The structural difference between D- and L-tryptophan, though subtle, is profound enough to cause significant disparities in how they are recognized by biological macromolecules. Enzymes and receptors, themselves chiral, exhibit a high degree of stereospecificity, leading to preferential binding and activity for one enantiomer over the other.

Most enzymes that metabolize tryptophan are highly selective for the L-isomer. For instance, Tryptophan 2,3-dioxygenase (TDO), a key hepatic enzyme in the kynurenine (B1673888) pathway, is particularly specific for L-tryptophan and is unable to metabolize D-tryptophan or serotonin (B10506) frontiersin.org. Similarly, tryptophan synthase, an enzyme involved in the biosynthesis of tryptophan, demonstrates much higher stereospecificity for L-tryptophan compared to other amino acids it can interact with nih.gov.

While many enzymes are specific to L-tryptophan, some can interact with the D-enantiomer, often as an inhibitor. Tryptophanase, which typically shows absolute enantioselectivity for L-tryptophan, can be induced to catalyze D-tryptophan under certain conditions, such as in the presence of diammonium hydrogenphosphate nih.gov. In the absence of such modifiers, D-tryptophan acts as a competitive inhibitor of tryptophanase, with a reported inhibition constant (Ki) of 21 mM nih.gov. The interaction of D-tryptophan with enzymes is a critical area of study, as it can modulate the activity of pathways primarily driven by L-tryptophan.

| DAP Concentration (M) | Inhibition Type | Inhibition Constant (Ki) (mM) |

|---|---|---|

| 0 | Competitive | 21 |

| 0.1 | Mixed | 18 |

| 0.2 | Mixed | 15 |

| 0.4 | Mixed | 10 |

Distinct Metabolic Fates and Turnover Rates in Biological Systems (non-human)